

# Application Note and Protocol: Microstructural Analysis of Lechatelierite using Scanning Electron Microscopy (SEM)

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## Compound of Interest

Compound Name: LECHATELIERITE

Cat. No.: B1173516

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Audience: Researchers, scientists, and materials science professionals.

**Introduction** **Lechatelierite** is a naturally occurring amorphous silica glass ( $\text{SiO}_2$ ).<sup>[1]</sup> It is most commonly formed under conditions of extreme temperature, such as in fulgurites created by lightning strikes fusing sand or rock, and as inclusions in tektites like moldavite, which result from meteorite impacts.<sup>[1][2]</sup> The microstructure of **lechatelierite** provides critical insights into the petrogenesis and thermal history of its formation.<sup>[3]</sup> Scanning Electron Microscopy (SEM) is an indispensable tool for this analysis, offering high-resolution imaging for morphological and textural characterization, coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for precise quantitative elemental analysis.<sup>[4][5]</sup>

This document outlines the primary applications of SEM in the study of **lechatelierite** and provides detailed protocols for sample preparation and analysis.

## Key Applications

- **Morphological and Textural Characterization:** SEM imaging reveals the fine-scale surface features of **lechatelierite** and the surrounding matrix.
  - **Secondary Electron (SE) Imaging:** This mode is ideal for visualizing surface topography. In fulgurites, SE imaging can distinguish the rough, vesicular outer surface from the smoother, vitreous texture of the inner lumen.<sup>[2][4]</sup>

- Backscattered Electron (BSE) Imaging: BSE imaging provides compositional contrast, where areas with higher average atomic numbers appear brighter.<sup>[4]</sup> This is highly effective for identifying the boundaries between the pure SiO<sub>2</sub> **lechatelierite** and the more complex silicate composition of its host material (e.g., moldavite).
- Quantitative Elemental Analysis (SEM-EDS): By analyzing the characteristic X-rays emitted from the sample under the electron beam, EDS allows for the determination of elemental composition.
  - Purity Assessment: EDS analysis confirms that **lechatelierite** is composed almost exclusively of silicon and oxygen.
  - Compositional Comparison: It enables a quantitative comparison between **lechatelierite** inclusions and the host material. Studies on moldavites have shown that **lechatelierite** lamellae have significantly lower concentrations of elements such as Al, Mg, Na, K, Ca, and Fe compared to the surrounding tektite glass.<sup>[1][6][7]</sup>

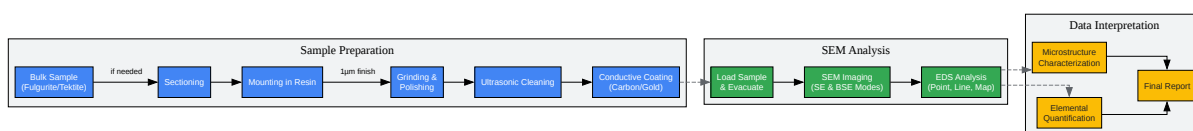
## Quantitative Data Summary

The following table summarizes representative quantitative SEM-EDS data from a study comparing **lechatelierite** lamellae to the surrounding host moldavite material.

Element	Lechatelierite Lamellae (wt%)	Host Moldavite (wt%)
O	51.34	48.98
Na	0.00	0.31
Mg	0.00	1.13
Al	0.13	5.25
Si	48.53	42.12
K	0.00	1.63
Ca	0.00	0.28
Ti	0.00	0.15
Fe	0.00	0.15

Data derived from a study on  
carbon-coated moldavite  
specimens.[\[1\]](#)[\[7\]](#)

## Experimental Workflow



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Caption: Workflow for SEM analysis of **lechatelierite**.

## Detailed Experimental Protocols

### Protocol 1: Sample Preparation for SEM Analysis

This protocol is designed for solid geological samples, such as fragments of fulgurites or tektites containing **lechatelierite**. Proper preparation is critical for obtaining high-quality imaging and accurate quantitative data.[\[8\]](#)

#### Materials:

- Diamond precision saw (if sectioning is needed)
- Epoxy resin and hardener[\[8\]](#)
- Molding cups (25-40 mm diameter)[\[8\]](#)
- Grinding/polishing machine
- Silicon Carbide (SiC) grinding papers (various grits)
- Polishing cloths
- Diamond polishing suspensions (e.g., 9  $\mu\text{m}$ , 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ )[\[8\]](#)
- Ultrasonic cleaner
- Ethanol or isopropanol
- Sputter coater or carbon evaporator
- Aluminum SEM stubs[\[9\]](#)
- Conductive carbon tape or paint[\[9\]](#)

#### Procedure:

- Sectioning (Optional): If the sample is too large, use a diamond precision saw to cut it to a size that fits within the resin moulds (typically <25 mm). Ensure the region of interest is on the surface to be polished.[\[8\]](#)

- **Mounting:** Place the sample, with the surface of interest facing down, into a mould. Prepare the epoxy resin according to the manufacturer's instructions (e.g., EpoFlo Epoxy at a 3.3:1 resin to hardener ratio) and pour it over the sample.<sup>[8]</sup> Place the mould in a vacuum oven to remove trapped air bubbles, then cure on a hot plate or at room temperature until fully hardened.<sup>[8]</sup>
- **Grinding:** Begin grinding the exposed sample surface on a polishing machine using progressively finer SiC papers to achieve a flat surface. Rotate the sample 90° between each grit size to ensure scratches from the previous step are removed.<sup>[10]</sup>
- **Polishing:** After grinding, polish the sample using a series of diamond suspensions on different polishing cloths, moving from coarser to finer grit (e.g., 9 µm down to 1 µm).<sup>[8]</sup> A mirror-like finish is desired. For techniques requiring extremely smooth surfaces like Electron Backscatter Diffraction (EBSD), further polishing to ~0.02 µm may be necessary.<sup>[8]</sup>
- **Cleaning:** Thoroughly clean the polished sample to remove any polishing residue and debris. An ultrasonic bath with ethanol or isopropanol for 5-10 minutes is highly effective.
- **Drying:** Dry the sample completely using a stream of dry air or nitrogen. Ensure no liquid residue remains.
- **Conductive Coating:** Since **lechatelierite** is non-conductive, a thin conductive coating must be applied to prevent electrical charging under the electron beam.
  - **Carbon Coating:** Preferred for quantitative EDS analysis as it does not interfere with the major elemental peaks of interest in silicates.<sup>[6][7]</sup>
  - **Gold Sputtering:** Often used for high-resolution SE imaging to enhance surface detail.
- **Final Mounting:** Securely attach the coated resin block to an aluminum SEM stub using double-sided conductive carbon tape or conductive paint.<sup>[9]</sup> Ensure a solid conductive path exists from the sample surface to the stub.

## Protocol 2: SEM Imaging and EDS Analysis

Instrumentation & Parameters:

- Scanning Electron Microscope: e.g., TESCAN LYRA 3, Zeiss-EVO.[6][11]
- Accelerating Voltage: 15-20 kV is a typical range for silicate analysis, providing a good balance between image resolution and X-ray generation volume.[11][12]
- Beam Current: A stable beam current (e.g., 2 nA) is required for quantitative analysis.[11]
- Working Distance: A consistent working distance (e.g., 10-15 mm) should be maintained, especially for EDS.
- Detectors: Secondary Electron (SE), Backscattered Electron (BSE), and Energy Dispersive X-ray (EDS) detectors.

#### Procedure:

- Sample Loading: Wearing gloves to prevent contamination, carefully place the mounted stub into the SEM sample holder and load it into the chamber.[10]
- Chamber Evacuation: Pump the chamber down to the required high vacuum level.
- Beam Activation: Turn on the electron beam and set the desired accelerating voltage and beam current.
- Locating the Area of Interest: Navigate across the sample at low magnification to find the **lechatelierite** features of interest.
- Image Optimization: Focus the image and correct for any astigmatism at a high magnification.
- Morphological Imaging:
  - Switch to the SE detector to capture high-resolution images of the surface topography.
  - Switch to the BSE detector to visualize compositional differences between the **lechatelierite** and the host matrix.
- EDS Data Acquisition:

- Calibration: Ensure the EDS detector is properly calibrated using a standard sample (e.g., cobalt).
- Point Analysis: Position the beam on specific points within a **lechatelierite** inclusion and on the surrounding matrix to acquire individual spectra for quantitative analysis.
- Elemental Mapping: Perform an elemental map over a larger area to visualize the spatial distribution of Si, O, Al, K, and other elements, clearly delineating the **lechatelierite**.
- Data Processing: Use the SEM's analytical software to process the acquired spectra. Perform standardless or standard-based quantification to obtain the weight percentages of the detected elements. Export all images and quantitative data for reporting.

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